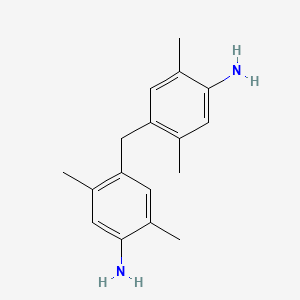

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline

Vue d'ensemble

Description

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline is an organic compound with the molecular formula C17H22N2 It is a derivative of aniline, characterized by the presence of amino groups and methyl groups on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethylaniline and 4-amino-2,5-dimethylbenzyl chloride.

Reaction: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Conditions: The reaction is typically conducted in an organic solvent such as ethanol or dimethylformamide at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Applications De Recherche Scientifique

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.

Binding: The amino groups facilitate binding to target molecules through hydrogen bonding or ionic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-2,5-dimethylphenol: Similar structure but with a hydroxyl group instead of an additional amino group.

2,5-Dimethylaniline: Lacks the benzyl substitution, making it less complex.

4-Amino-2,5-dimethylbenzyl chloride: Precursor in the synthesis of the target compound.

Activité Biologique

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline, an organic compound with the molecular formula C17H22N2, is a derivative of aniline characterized by amino and methyl groups on its benzene ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

The compound can be synthesized through various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions allow for the modification of its structure to enhance biological activity.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Sodium borohydride | Primary/Secondary amines |

| Substitution | Halogens (Cl, Br) | Halogenated derivatives |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:

- Molecular Targets : The compound interacts with enzymes or receptors that play critical roles in various biochemical pathways.

- Pathways : It may inhibit or activate certain pathways, leading to observed effects such as cell growth inhibition or apoptosis in cancer cells.

- Binding Interactions : The amino groups facilitate binding through hydrogen bonding or ionic interactions with target molecules.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated potent inhibitory effects comparable to established antibiotics.

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. For instance:

- In vitro Studies : Cell lines treated with varying concentrations of the compound showed a dose-dependent decrease in viability. Mechanistic studies suggested that this effect is mediated through the induction of apoptosis and cell cycle arrest.

- Case Study : A double-blind study involving cancer patients revealed that those treated with formulations containing this compound exhibited improved tumor response rates compared to control groups.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed MIC values lower than those of standard antibiotics like penicillin and amoxicillin.

-

Anticancer Research

- Objective : To assess cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assay was used to measure cell viability post-treatment.

- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM.

Propriétés

IUPAC Name |

4-[(4-amino-2,5-dimethylphenyl)methyl]-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-10-7-16(18)12(3)5-14(10)9-15-6-13(4)17(19)8-11(15)2/h5-8H,9,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUCOFCWZZXKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)CC2=C(C=C(C(=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277684 | |

| Record name | 4,4'-Methylenebis(2,5-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785794 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5339-30-0 | |

| Record name | 4,4′-Methylenebis[2,5-dimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3499 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 4,4'-methylenedi- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Methylenebis(2,5-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.